molecular formula C14H16N4O2S B5682134 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine

5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine

Cat. No. B5682134
M. Wt: 304.37 g/mol
InChI Key: AVIPKABGLXQQDI-UHFFFAOYSA-N
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Description

5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine, also known as PPS, is a chemical compound with potential applications in scientific research. It is a pyrazine-based compound that has been synthesized and studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine is not fully understood, but it is believed to act on multiple pathways in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine also modulates the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has been shown to have various biochemical and physiological effects in animal models. It can increase the expression of antioxidant enzymes and reduce oxidative stress, which is a major contributor to neurodegeneration. 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine also reduces inflammation and improves mitochondrial function, which can improve cellular energy production. Additionally, 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has been shown to increase neurogenesis, the process of generating new neurons in the brain.

Advantages and Limitations for Lab Experiments

5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its various effects in animal models. However, there are also some limitations to using 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine in lab experiments. It is not well studied in humans, and its safety profile is not fully understood. Additionally, the exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine. One area of interest is its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and treatment duration for these conditions. Another area of interest is its potential for treating depression and anxiety disorders. More research is needed to understand the exact mechanism of action and to determine the safety and efficacy of 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine in humans. Finally, 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has potential applications in other areas of research such as cancer and cardiovascular disease, and further studies are needed to explore these areas.

Synthesis Methods

5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine can be synthesized through a multistep process involving the reaction of 4-bromoaniline with pyrrolidine and subsequent coupling with pyrazine-2-carboxylic acid. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine has also been studied for its potential to treat depression and anxiety disorders.

properties

IUPAC Name

5-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c15-14-10-16-13(9-17-14)11-3-5-12(6-4-11)21(19,20)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIPKABGLXQQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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